molecular formula C28H32N2O5 B4327533 ETHYL N-[4-({2-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]BENZOYL}AMINO)-2-METHOXYPHENYL]CARBAMATE

ETHYL N-[4-({2-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]BENZOYL}AMINO)-2-METHOXYPHENYL]CARBAMATE

Cat. No.: B4327533
M. Wt: 476.6 g/mol
InChI Key: KMODKLZKIYNEMK-UHFFFAOYSA-N
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Description

Ethyl [4-({2-[(2-isopropyl-5-methylphenoxy)methyl]benzoyl}amino)-2-methoxyphenyl]carbamate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL N-[4-({2-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]BENZOYL}AMINO)-2-METHOXYPHENYL]CARBAMATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzoyl and phenoxy intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl [4-({2-[(2-isopropyl-5-methylphenoxy)methyl]benzoyl}amino)-2-methoxyphenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The reactions of this compound are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Common reagents used in these reactions include acids, bases, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce deoxygenated or hydrogenated products.

Scientific Research Applications

Ethyl [4-({2-[(2-isopropyl-5-methylphenoxy)methyl]benzoyl}amino)-2-methoxyphenyl]carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: Utilized in the development of new materials, coatings, and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL N-[4-({2-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]BENZOYL}AMINO)-2-METHOXYPHENYL]CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl [4-({2-[(2-isopropyl-5-methylphenoxy)methyl]benzoyl}amino)-2-methoxyphenyl]carbamate can be compared with other similar compounds, such as:

    Ethyl [4-({2-[(2-isopropyl-5-methylphenoxy)methyl]benzoyl}amino)-2-hydroxyphenyl]carbamate: This compound has a hydroxyl group instead of a methoxy group, which may affect its reactivity and biological activity.

    METHYL N-[4-({2-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]BENZOYL}AMINO)-2-METHOXYPHENYL]CARBAMATE: This compound has a methyl ester instead of an ethyl ester, which may influence its solubility and stability.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl N-[2-methoxy-4-[[2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzoyl]amino]phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O5/c1-6-34-28(32)30-24-14-12-21(16-26(24)33-5)29-27(31)23-10-8-7-9-20(23)17-35-25-15-19(4)11-13-22(25)18(2)3/h7-16,18H,6,17H2,1-5H3,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMODKLZKIYNEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2COC3=C(C=CC(=C3)C)C(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL N-[4-({2-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]BENZOYL}AMINO)-2-METHOXYPHENYL]CARBAMATE
Reactant of Route 2
Reactant of Route 2
ETHYL N-[4-({2-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]BENZOYL}AMINO)-2-METHOXYPHENYL]CARBAMATE
Reactant of Route 3
Reactant of Route 3
ETHYL N-[4-({2-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]BENZOYL}AMINO)-2-METHOXYPHENYL]CARBAMATE
Reactant of Route 4
Reactant of Route 4
ETHYL N-[4-({2-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]BENZOYL}AMINO)-2-METHOXYPHENYL]CARBAMATE
Reactant of Route 5
Reactant of Route 5
ETHYL N-[4-({2-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]BENZOYL}AMINO)-2-METHOXYPHENYL]CARBAMATE
Reactant of Route 6
Reactant of Route 6
ETHYL N-[4-({2-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]BENZOYL}AMINO)-2-METHOXYPHENYL]CARBAMATE

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